1-(3-Chloropropyl)cyclopropane-1-carboxylic acid

Description

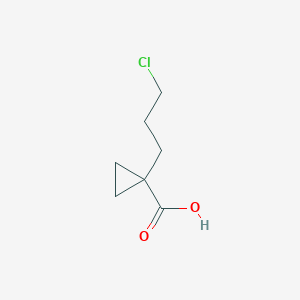

1-(3-Chloropropyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 3-chloropropyl substituent. This compound is structurally distinct from other cyclopropane carboxylic acids due to its alkyl chloride moiety, which may influence its applications in organic synthesis, medicinal chemistry, or materials science.

Properties

IUPAC Name |

1-(3-chloropropyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c8-5-1-2-7(3-4-7)6(9)10/h1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDFVEXJNQDBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCCCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with chloropropyl reagents under controlled conditions. One common method includes the use of cyclopropane-1-carboxylic acid as a starting material, which is then reacted with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide as bases.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane-1-carboxylic acid derivatives, while reduction may produce cyclopropyl alcohols.

Scientific Research Applications

1-(3-Chloropropyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain and the presence of the chloropropyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to inhibition or activation of specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations:

- Chloropropyl vs. Amino (ACC): The amino group in ACC enables its role as an ethylene precursor in plants, while the chloropropyl group in the target compound is more likely to participate in synthetic transformations .

- Chloropropyl vs. Benzyloxypropyl: The benzyloxy group in ’s compound offers protection for alcohols, contrasting with the reactive chlorine in the target compound .

- Chlorine vs. Bromine: Bromine in aryl halides () typically exhibits higher reactivity in cross-coupling reactions compared to aliphatic chlorides .

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations:

Key Observations:

- ACC’s Biological Role: Unlike the target compound, ACC is integral to ethylene signaling, with derivatives like MACC and GACC regulating ethylene pools .

Biological Activity

1-(3-Chloropropyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound's unique structure contributes to its potential biological activities, including interactions with enzymes and receptors.

- Molecular Formula : CHClO

- Molecular Weight : 162.61 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloropropyl group enhances its reactivity, allowing it to participate in various biochemical pathways.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that cyclopropane derivatives can exhibit antimicrobial properties, which may be beneficial in developing new antibiotics.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which is crucial for drug development targeting metabolic pathways.

- Cytotoxicity : Preliminary studies suggest that it may induce cytotoxic effects in certain cancer cell lines, indicating potential as an anti-cancer agent.

Data Table of Biological Activities

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial effects of cyclopropane derivatives found that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with key metabolic enzymes revealed that it acts as a potent inhibitor of certain dehydrogenases. This inhibition was characterized by a competitive mechanism, suggesting that the compound could be utilized in therapeutic settings to modulate enzyme activity.

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies on various cancer cell lines showed that this compound exhibited cytotoxic effects, leading to increased apoptosis rates. The compound's ability to induce cell cycle arrest at the G2/M phase was particularly noted, highlighting its potential as an anti-cancer therapeutic agent.

Q & A

Basic: What are the recommended safety protocols for handling 1-(3-Chloropropyl)cyclopropane-1-carboxylic acid in laboratory settings?

Methodological Answer:

Based on analogous cyclopropane derivatives (e.g., 1-Aminocyclopropane-1-carboxylic acid and 3-Chloropropionic acid), researchers should:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact (GHS classification: Skin/Eye Irritant Category 2) .

- Ventilation: Use fume hoods to minimize inhalation risks (GHS H335: Respiratory irritation) .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste to avoid environmental contamination .

- Storage: Store in tightly sealed containers at 2–8°C, away from oxidizers and strong bases .

Basic: How can researchers verify the purity of this compound using analytical techniques?

Methodological Answer:

Characterization methods for related cyclopropane-carboxylic acids include:

- NMR Spectroscopy: Confirm structural integrity via H and C NMR signals (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm, carboxylic acid protons at δ 10–12 ppm) .

- HPLC-MS: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–220 nm .

- Melting Point Analysis: Compare observed melting points against literature values (e.g., cyclopropane-carboxylic acid derivatives typically melt at 18–19°C) .

Advanced: What synthetic strategies are effective for introducing functional groups to the cyclopropane ring of this compound?

Methodological Answer:

Advanced functionalization can leverage:

- Nucleophilic Substitution: Replace the chlorine atom with amines or thiols under basic conditions (e.g., KCO/DMF, 60°C) .

- Cross-Coupling Reactions: Use palladium catalysts (e.g., Pd(PPh)) to form C–C bonds via Suzuki-Miyaura reactions with aryl boronic acids .

- Carboxylic Acid Activation: Convert the –COOH group to acyl chlorides (SOCl) for peptide coupling or esterification .

Advanced: How can researchers resolve contradictory data in reaction yields when using this compound as a substrate?

Methodological Answer:

Contradictions may arise from:

- Steric Effects: The cyclopropane ring and chloropropyl chain create steric hindrance. Optimize solvent polarity (e.g., DMF vs. THF) to improve reagent accessibility .

- pH Sensitivity: The carboxylic acid group may protonate/deprotonate under varying pH. Monitor reaction progress via in situ FTIR to identify optimal pH ranges .

- Byproduct Formation: Use GC-MS or LC-MS to detect side products (e.g., ring-opened derivatives) and adjust reaction temperatures or catalysts accordingly .

Advanced: What experimental designs are suitable for studying the stability of this compound under varying pH and temperature?

Methodological Answer:

- Accelerated Degradation Studies: Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Analyze degradation products via HPLC .

- Kinetic Modeling: Calculate half-life () and activation energy () using Arrhenius plots to predict shelf-life .

- Structural Stability: Monitor cyclopropane ring integrity via H NMR; ring-opening manifests as disappearance of characteristic δ 1.2–1.8 ppm signals .

Advanced: How can researchers assess the ecological toxicity of this compound?

Methodological Answer:

- Aquatic Toxicity: Perform Daphnia magna acute toxicity tests (OECD 202) at concentrations 0.1–100 mg/L. Calculate LC values .

- Biodegradation: Use OECD 301B (CO Evolution Test) to evaluate microbial degradation in soil/water systems .

- Bioaccumulation Potential: Measure log (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.